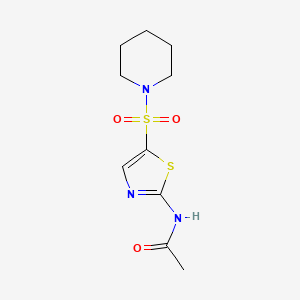

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-piperidin-1-ylsulfonyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S2/c1-8(14)12-10-11-7-9(17-10)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEYLVOOKLPIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various acyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly through its interaction with dihydrofolate reductase (DHFR), an essential enzyme in bacterial and cancer cell metabolism. Studies have shown that sulfonamide derivatives, including those containing acetamide groups, can inhibit DHFR effectively, contributing to their antimicrobial and anticancer activities .

Table 1: Antimicrobial Activity of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide Derivatives

| Compound Structure | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 μg/mL | |

| This compound | S. aureus | 12 μg/mL |

Anticancer Properties

Research indicates that this compound may also have anticancer potential. For instance, derivatives of thiazole integrated with piperidine have shown cytotoxic effects against various cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The mechanism of action involves the inhibition of key metabolic pathways within cancer cells .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of thiazole derivatives in a preclinical model involving human glioblastoma cells. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Effectiveness

Another observational study focused on the antimicrobial effectiveness of sulfonamide derivatives in treating resistant bacterial strains. The study found that this compound showed promising results against multi-drug resistant strains, supporting its application as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The piperidine sulfonyl group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Piperazine-Linked Thiazole Acetamides

Compounds with piperazine substituents instead of piperidinylsulfonyl groups exhibit distinct biological profiles. For example:

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) shows higher polarity (Rf = 0.42) and a melting point of 289–290°C, attributed to the electron-donating methoxy group enhancing crystallinity .

- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) demonstrates increased molecular weight (426.96 g/mol) and reduced solubility compared to the target compound due to the electronegative chlorine substituent .

Key Structural Differences:

Thiadiazole and Benzothiazole Hybrids

Compounds with thiadiazole or benzothiazole cores linked to acetamide groups show divergent bioactivity:

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) exhibits antiproliferative activity with a molecular weight of 456.56 g/mol and a melting point of 263–265°C .

- 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) is a dual Sirt2/HDAC6 inhibitor, leveraging a pyrimidinylthio group for enhanced enzyme binding .

Activity Comparison:

Pharmacological Profiles

MAO and Cholinesterase Inhibitors

- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A selective MAO-A inhibitor (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B, highlighting the role of fused heterocyclic systems in isoform specificity .

- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Shows dual AChE/BChE inhibition (IC50 = 1.2 µM and 0.8 µM, respectively), suggesting that naphthyl groups enhance cholinesterase affinity compared to thiazole-based analogues .

Potency Comparison:

Biological Activity

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring, a piperidine sulfonyl group, and an acetamide moiety. The synthesis typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. Common solvents for this reaction include dichloromethane and tetrahydrofuran, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that compounds containing similar thiazole structures can inhibit the growth of various pathogens. For instance, a study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamide derivatives are particularly noted for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making these compounds candidates for anticancer therapies . Additionally, some studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and lipoxygenase (LOX), suggesting potential applications in treating neurodegenerative diseases and inflammatory disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival.

- Biofilm Disruption : Research has demonstrated that certain thiazole derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Antimicrobial Evaluation : A study evaluating multiple thiazole derivatives found that those with piperidine moieties exhibited enhanced antimicrobial activity compared to their counterparts without this feature. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Cancer Cell Inhibition : In vitro studies on related compounds demonstrated significant cytotoxicity against cancer cell lines, with some derivatives inducing apoptosis through caspase activation pathways . These findings suggest that this compound may have potential as an anticancer agent.

- Enzyme Activity : Another study focused on the inhibition of cholinesterase enzymes by sulfonamide derivatives, indicating potential applications in treating Alzheimer's disease . The specific mechanism involved competitive inhibition, which could provide a therapeutic pathway for managing symptoms.

Summary Table of Biological Activities

Q & A

Q. Methodology :

- SAR studies : Synthesize analogs with modifications (e.g., piperidine → piperazine) and test enzyme inhibition .

- Activity cliffs : Identify critical substituents using heatmaps (e.g., IC vs. logD) .

| Analog | Structural Modification | Biological Activity | Reference |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-... | Oxadiazole substitution | MAO-B IC = 0.028 µM | |

| N-(benzo[d]thiazol-2-yl)-... | Benzothiazole replacement | Dual MAO-B/BChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.